2-bromoacetic acid

Catalog No.
S682004
CAS No.
57858-24-9
M.F
C2H3BrO2
M. Wt
139.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromoacetic acid

CAS Number

57858-24-9

Product Name

2-bromoacetic acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

139.94 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1

InChI Key

KDPAWGWELVVRCH-VQEHIDDOSA-N

SMILES

C(C(=O)O)Br

Synonyms

2-Bromoacetic Acid-13C; 2-Bromoethanoic Acid-13C;

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

C([13C](=O)O)Br

Isotope Labeling and Nuclear Magnetic Resonance (NMR)

Bromoacetic acid-1-13C is isotopically enriched with ¹³C at the first carbon position (the carbon bonded to the carboxylic acid group). This enrichment allows researchers to study the molecule using a technique called Nuclear Magnetic Resonance (NMR) .

In NMR spectroscopy, strong magnetic fields and radio waves are used to probe the environment of specific atoms within a molecule. ¹³C nuclei have different magnetic properties compared to its more abundant isotope, carbon-12 (¹²C). This difference allows scientists to distinguish the ¹³C-labeled carbon from other carbons in the molecule, providing detailed information about its chemical environment and interactions with other molecules.

Applications in Studying Metabolic Pathways

Bromoacetic acid-1-13C is particularly valuable in studying metabolic pathways. Researchers can introduce this molecule into a cell or organism and then use NMR to track its fate. By observing the ¹³C signal in different metabolites, scientists can gain insights into the various enzymatic steps involved in the breakdown or transformation of bromoacetic acid . This information can be crucial for understanding various biological processes and developing new drugs or therapeutic strategies.

Other Research Applications

Beyond its use in NMR studies, bromoacetic acid-1-13C can also be employed in other scientific research applications, such as:

  • Synthesis of isotopically labeled compounds: Bromoacetic acid-1-13C can be used as a starting material for the synthesis of other molecules containing the ¹³C label, enabling further studies using NMR or other techniques.
  • Investigating protein-ligand interactions: Bromoacetic acid-1-13C can be used as a probe molecule to study how proteins interact with other molecules, including potential drug candidates.

2-Bromoacetic acid, also known as bromoacetic acid, is a colorless crystalline solid with the chemical formula BrCH₂CO₂H. It is classified as a carboxylic acid and is recognized for its relatively strong alkylating properties. The compound is a member of the bromoacetic acid family, which includes various derivatives that are utilized extensively in organic synthesis, particularly in pharmaceutical chemistry and agrochemicals .

Bromoacetic acid-1-13C is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation or ingestion [].

  • Safety Data Sheet (SDS): Always consult the Safety Data Sheet (SDS) for specific handling and disposal procedures before working with Bromoacetic acid-1-13C [, ].
Due to its functional groups:

  • Alkylation Reactions: As a strong alkylating agent, it can react with nucleophiles, leading to the formation of substituted compounds.
  • Neutralization: The acid can react with bases to produce salts and water. This reaction is exothermic and contributes to its utility in organic reactions .
  • Dehydrohalogenation: Under certain conditions, 2-bromoacetic acid can undergo elimination reactions to form alkenes.
  • Hydrolysis: In aqueous environments, it can hydrolyze to yield acetic acid and hydrogen bromide, particularly under acidic or basic conditions .

2-Bromoacetic acid exhibits notable biological activities:

  • Toxicological Effects: It has been documented to cause severe skin burns and respiratory irritation upon exposure. Its corrosive nature necessitates careful handling in laboratory and industrial settings .
  • Pharmacological Potential: Research suggests that derivatives of bromoacetic acid may possess anticancer properties, acting as potential chemotherapeutic agents by interfering with cellular processes .

The synthesis of 2-bromoacetic acid typically involves:

  • Bromination of Acetic Acid: This can be achieved through various methods, including:
    • Hell–Volhard–Zelinsky Reaction: A classic method where acetic acid is brominated using phosphorus tribromide or bromine in the presence of water.
    • Direct Bromination: Utilizing bromine or other brominating agents directly on acetic acid under controlled conditions .
  • Alternative Synthetic Routes: Other synthetic strategies may involve the use of intermediates or catalytic systems to enhance yield and selectivity .

2-Bromoacetic acid finds diverse applications across several fields:

  • Organic Synthesis: It serves as a key building block in the production of pharmaceuticals and agrochemicals.
  • Chemical Reagent: Used in the synthesis of various chemical compounds including amino acids and other functionalized molecules .
  • Biochemical Research: Employed in studies related to enzyme inhibition and protein modification due to its alkylating properties .

Research on interaction studies indicates that 2-bromoacetic acid can interact with various biological molecules:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes by modifying active sites through alkylation.
  • Protein Binding Studies: Investigations into its binding affinity with proteins reveal insights into its potential therapeutic applications and toxicological profiles .

Several compounds share structural similarities with 2-bromoacetic acid. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Acetic AcidC₂H₄O₂Non-brominated, widely used as a solvent and preservative.
Chloroacetic AcidC₂H₃ClO₂Stronger alkylating agent than bromoacetic acid; used in herbicides.
Iodoacetic AcidC₂H₃IDO₂More reactive due to iodine; often used in biochemical research.
Fluoroacetic AcidC₂H₃F O₂Highly toxic; used in pest control but poses significant environmental risks.

Uniqueness of 2-Bromoacetic Acid

What distinguishes 2-bromoacetic acid from its counterparts is its balance between reactivity and stability, making it suitable for a variety of synthetic applications without the extreme toxicity associated with some halogenated acids. Its role as an alkylating agent allows for selective modifications in organic synthesis, providing versatility that is essential in pharmaceutical development.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (80.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (19.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-1-13C

Dates

Modify: 2023-08-15

Explore Compound Types